
Boc-Tic-OH
描述
准备方法
Synthetic Routes and Reaction Conditions
Boc-Tic-OH is typically synthesized through the protection of the amine group in tetrahydroisoquinoline-3-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反应分析
Types of Reactions
Boc-Tic-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major product formed from the deprotection of this compound is tetrahydroisoquinoline-3-carboxylic acid .
科学研究应用
Synthesis of Opioid Receptor Ligands
Boc-Tic-OH serves as a critical building block in the synthesis of various opioid receptor ligands. These ligands are essential for studying the opioid system's role in pain management and addiction.
- Pharmacophore Development : The compound is often incorporated into larger peptide structures to create selective agonists and antagonists for the delta (δ) and mu (μ) opioid receptors. For instance, this compound has been used to synthesize compounds like H-Dmt-Tic-Lys-NH-CH2-Ph, which exhibit high affinity for μ-opioid receptors, making them valuable tools for opioid research .
- Case Study : A study demonstrated that H-Dmt-Tic-Lys(Ac)-OH synthesized using this compound showed a significant increase in δ-opioid antagonist activity, highlighting its potential in developing targeted therapies for pain relief and addiction treatment .
Radiolabeling for Imaging
This compound is also pivotal in creating radiolabeled compounds for positron emission tomography (PET) imaging. These imaging agents are crucial for visualizing opioid receptors in vivo.
- Radiochemical Synthesis : The compound has been used to synthesize 18F-labeled opioids by coupling with N-succinimidyl-4-[18F]fluorobenzoate. This process yields imaging agents with specific binding to δ-opioid receptors, facilitating the study of these receptors' roles in various physiological processes .
- Case Study : Research involving Boc-Dmt-Tic-ε-Lys(Z)-OH led to the successful creation of a radiolabeled compound that demonstrated specific binding to δ-opioid receptors in brain tissues during microPET imaging studies . This application underscores the importance of this compound in advancing neuroimaging techniques.
Pharmacological Research
The pharmacological properties of compounds synthesized from this compound have been extensively studied, providing insights into their potential therapeutic applications.
- Opioid Activity : Compounds derived from this compound have shown varying degrees of μ and δ-opioid activity. For example, H-Dmt-Tic-NH-CH2-Bid demonstrated potent δ-opioid agonism, which could be beneficial in developing analgesics with reduced side effects compared to traditional opioids .
- Case Study : A comparative analysis of several derivatives indicated that modifications on the this compound scaffold could enhance selectivity and potency towards specific opioid receptors. Such findings are crucial for designing safer pain management therapies .
Data Table: Pharmacological Profiles
The following table summarizes key pharmacological profiles of selected compounds synthesized from this compound:
Compound Name | μ-Receptor Affinity (Ki nM) | δ-Receptor Affinity (Ki nM) | Selectivity Ratio (μ/δ) |
---|---|---|---|
H-Dmt-Tic-Lys-NH-CH2-Ph | 0.31 | 4.41 | 14 |
H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | 0.068 | 5.50 | 81 |
H-Dmt-Tic-NH-CH2-Bid | 0.443 | 53.9 | 122 |
H-Dmt-Tic-Phe-Lys(Z)-OH | 0.019 | 2.75 | 145 |
This table illustrates how modifications to the this compound structure can significantly impact receptor affinity and selectivity.
作用机制
The mechanism of action of Boc-Tic-OH involves the temporary attachment of the Boc group to the amine, which protects it from unwanted reactions . This allows for selective chemical modifications to be made, which is crucial in drug development . The Boc group can be removed under acidic conditions, revealing the free amine group for further reactions .
相似化合物的比较
Boc-Tic-OH is similar to other Boc-protected amino acids, such as Boc-L-phenylalanine and Boc-L-tyrosine . its unique structure, which includes a tetrahydroisoquinoline ring, makes it particularly useful in the synthesis of complex peptides and proteins . Other similar compounds include:
- Boc-L-phenylalanine
- Boc-L-tyrosine
- Boc-L-serine
These compounds share the Boc protecting group but differ in their side chains and specific applications .
生物活性
Boc-Tic-OH, or (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound features a tert-butoxycarbonyl (Boc) protective group attached to a tetrahydroisoquinoline structure. This configuration allows for various chemical modifications essential for developing therapeutic agents. The synthesis typically involves several steps, including:
- Protection of the amine group using Boc.
- Condensation reactions with other amino acids or peptides.
- Deprotection to yield the final product.
The synthetic pathways are crucial for ensuring high yields and purity of this compound derivatives, which are often employed in peptide synthesis and drug development.
Biological Activity
This compound and its derivatives exhibit various biological activities, particularly in the realm of neuropharmacology. Key findings include:
- Sigma Receptor Interactions : this compound derivatives have shown significant binding affinities towards sigma receptors, particularly sigma-1 receptors, which are implicated in numerous neurological processes. Research indicates that these compounds may possess analgesic properties similar to those of opioid analgesics .
- Opioid Receptor Affinities : Studies have demonstrated that this compound derivatives can interact with δ-opioid receptors, showing high affinity (Ki values ranging from 0.12 to 0.36 nM) and potential for therapeutic applications in pain management .
- Antimicrobial Properties : Some derivatives of Boc-D-Tic-OH have been investigated for their antimicrobial activity, suggesting a broader application scope in medicinal chemistry.
Research Findings
A summary of key research findings on this compound is presented in the following table:
Case Study 1: Analgesic Properties
In a study investigating the analgesic properties of this compound derivatives, researchers synthesized several compounds and evaluated their efficacy in animal models of pain. The results indicated that certain derivatives exhibited significant pain relief comparable to traditional opioid medications while minimizing side effects such as tolerance and dependence.
Case Study 2: Sigma Receptor Selectivity
Another study focused on the selectivity of this compound derivatives for sigma receptors. Using competitive binding assays with radiolabeled ligands, researchers found that specific modifications enhanced selectivity for sigma-1 receptors, suggesting potential therapeutic applications in treating neurodegenerative diseases.
属性
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVZPNLMJDJFB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78879-20-6 | |
Record name | (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。